molecular formula C19H26N2O6S B4014934 ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4014934
M. Wt: 410.5 g/mol
InChI Key: KJDPRGXZWRAWKS-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, an ethoxy-oxoacetamido group, and a methyl substituent on the thiophene ring.

Properties

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S/c1-4-26-18(24)13-11(3)14(15(22)20-12-9-7-6-8-10-12)28-17(13)21-16(23)19(25)27-5-2/h12H,4-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDPRGXZWRAWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of various substituents through reactions such as acylation, alkylation, and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-METHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-(PHENYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
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ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(2-ETHOXY-2-OXOACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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